

Application Note & Protocol: A Validated Synthesis of 5-Methylmorpholin-3-one

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Compound of Interest

Compound Name: 5-Methylmorpholin-3-one

Cat. No.: B1601248

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Abstract

This document provides a comprehensive, field-validated protocol for the synthesis of **5-Methylmorpholin-3-one**, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] The morpholine heterocycle is a foundational structural unit in many bioactive compounds and FDA-approved drugs; however, the generation of C-functionalized derivatives remains a key area of development.[3] This guide details a robust and reproducible procedure, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for each experimental choice. The protocol is designed for researchers, scientists, and drug development professionals, ensuring scientific integrity through self-validating checkpoints and authoritative grounding in established chemical literature.

Introduction and Significance

5-Methylmorpholin-3-one ($C_5H_9NO_2$) is a substituted morpholinone that serves as a versatile building block in organic synthesis. Its structural features—a chiral center at the 5-position, a lactam functionality, and the morpholine core's favorable physicochemical properties—make it a valuable precursor for creating complex molecules with potential therapeutic applications.[2] In CNS drug discovery, for instance, the morpholine ring is known to improve properties such as blood-brain barrier permeability and solubility, making it a privileged scaffold.[2] This protocol outlines a reliable synthetic route via intramolecular cyclization, designed for high yield and purity.

Compound Profile and Safety Precautions

Physicochemical Properties

A summary of the key properties of **5-Methylmorpholin-3-one** is presented below.

Property	Value	Source
Molecular Formula	C ₅ H ₉ NO ₂	[4]
Molecular Weight	115.13 g/mol	[4]
CAS Number	65922-85-2	[4]
Appearance	White to off-white solid	[5]
Melting Point	32-34 °C	[4]
Boiling Point	290.9 °C at 760 mmHg	[4]
Density	1.046 g/cm ³	[4]

Hazard Analysis and Safety Protocol

The synthesis of **5-Methylmorpholin-3-one** involves hazardous reagents and requires strict adherence to safety protocols.

- Hazardous Reagents:
 - Ethyl Chloroacetate: Corrosive, toxic, and a lachrymator. Handle exclusively in a certified chemical fume hood.
 - Triethylamine: Flammable, corrosive, and causes severe skin and eye irritation.
 - Solvents (Toluene, Dichloromethane): Flammable and/or volatile organic compounds. Avoid inhalation and skin contact.
- Personal Protective Equipment (PPE):
 - Wear nitrile gloves (double-gloving is recommended), a flame-resistant lab coat, and tightly fitting safety goggles or a face shield at all times.[6][7]

- Engineering Controls:
 - All steps must be performed in a well-ventilated chemical fume hood.[8]
 - Ensure fire extinguishing media (dry chemical or CO₂) is accessible.[9]
- First Aid Measures:
 - Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water.[9]
 - Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]
 - Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[9]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Synthesis Pathway and Mechanism

The synthesis proceeds via a two-step, one-pot sequence: (1) N-acylation of 1-(methylamino)propan-2-ol with ethyl chloroacetate, followed by (2) a base-mediated intramolecular cyclization (a Williamson-ether-type synthesis) to form the morpholinone ring.

The base, triethylamine (Et₃N), serves a crucial dual role. Initially, it acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the N-acylation step. Subsequently, it facilitates the deprotonation of the hydroxyl group, enabling the nucleophilic attack on the carbon bearing the chlorine atom to close the ring.

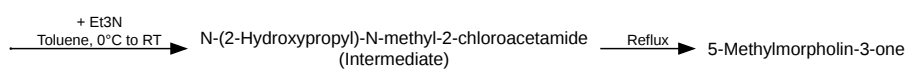
Reaction Scheme Diagram

Et₃N·HCl + EtOH

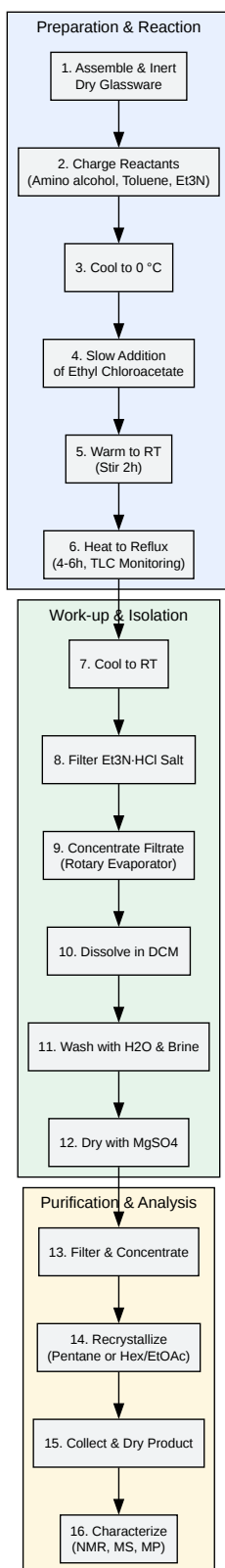
Toluene, Reflux

Triethylamine (Et₃N)

1-(Methylamino)propan-2-ol



Ethyl Chloroacetate



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